Tris-Borate-EDTA buffer, 5X

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

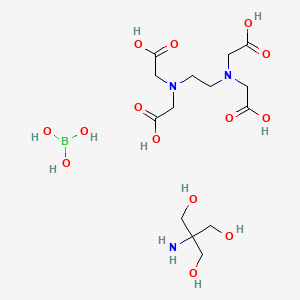

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBLTNPMIGYQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30BN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611705 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610769-35-2 | |

| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris Borate EDTA buffer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Bench Scientist's Guide to Tris-Borate-EDTA (TBE) Buffer 5X: Principles and Applications in Molecular Biology

In the landscape of molecular biology, the precise separation and analysis of nucleic acids are foundational to a vast array of research and diagnostic applications. From routine PCR product verification to the intricate analysis of DNA fragments for cloning and sequencing, the choice of electrophoresis buffer is a critical determinant of experimental success. Among the most widely utilized systems is the Tris-Borate-EDTA (TBE) buffer, a robust and versatile solution favored for its high resolution of smaller nucleic acid fragments and superior buffering capacity. This guide provides an in-depth exploration of TBE buffer, with a focus on the commonly prepared 5X stock solution, to empower researchers, scientists, and drug development professionals with the technical understanding and practical insights necessary for its optimal use.

Deconstructing the Workhorse: The Chemistry of TBE Buffer

TBE buffer is an aqueous solution composed of three key chemical entities: Tris base, boric acid, and ethylenediaminetetraacetic acid (EDTA).[1][2] The interplay of these components establishes a stable electrochemical environment essential for the electrophoretic separation of DNA and RNA.

-

Tris (tris(hydroxymethyl)aminomethane): As a weak base, Tris is the primary buffering agent in TBE.[3] Its buffering range is effective for maintaining a slightly basic pH (typically around 8.3), which is crucial for keeping the phosphate backbone of nucleic acids deprotonated and thus negatively charged.[1] This uniform negative charge is the driving force for their migration through the gel matrix towards the positive electrode.[4]

-

Boric Acid: Boric acid serves a dual function. It acts as the acidic component of the buffer system, working in concert with Tris to maintain a stable pH.[5] Additionally, borate ions contribute to the ionic strength of the buffer, which is necessary to conduct the electrical current.[6] Boric acid's lower conductivity compared to acetate (used in TAE buffer) results in less heat generation during electrophoresis, making TBE suitable for longer runs and higher voltages.[6][7]

-

EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent that sequesters divalent cations, most notably magnesium (Mg²⁺).[1][8] Many nucleases, which are enzymes that degrade nucleic acids, require Mg²⁺ as a cofactor.[9] By binding these ions, EDTA effectively inactivates contaminating nucleases, thereby protecting the integrity of the DNA or RNA sample during the experiment.[1][9]

The synergistic action of these three components creates a buffered, ion-rich environment that facilitates the reproducible and high-resolution separation of nucleic acids.

The Strategic Advantage of a 5X Stock Solution

In the laboratory, TBE buffer is typically prepared as a concentrated 5X or 10X stock solution, which is then diluted to a 1X or 0.5X working concentration for use.[10][11] This practice offers several practical advantages:

-

Efficiency and Consistency: Preparing a large batch of concentrated stock ensures consistency across multiple experiments, minimizing variability that could arise from preparing fresh buffer each time.

-

Reduced Storage Space: Concentrated stocks occupy less valuable laboratory storage space.

-

Time Savings: Having a pre-made stock solution ready for dilution streamlines the experimental workflow.

-

Stability: 5X TBE stock solutions are stable at room temperature for extended periods, although some precipitation may occur over time.[12][13]

Core Applications in Nucleic Acid Electrophoresis

TBE buffer is a versatile tool employed in various electrophoretic techniques for both DNA and RNA analysis.

Agarose Gel Electrophoresis

For routine analysis of DNA fragments, such as PCR products or restriction enzyme digests, TBE is frequently used in agarose gels. It is particularly advantageous for the high-resolution separation of smaller DNA fragments, generally those less than 2,000 base pairs.[4][6] The sharper bands often obtained with TBE buffer facilitate more accurate size determination.[6]

Polyacrylamide Gel Electrophoresis (PAGE)

TBE is the buffer of choice for polyacrylamide gel electrophoresis (PAGE) of nucleic acids.[14][15] This technique is employed for applications requiring very high resolution, such as:

-

Analysis of small DNA fragments (5 to 500 bp)

-

Oligonucleotide purification[16]

-

DNA sequencing gels

-

Analysis of single-stranded DNA (ssDNA)

The higher buffering capacity of TBE is well-suited to the typically longer run times and higher voltages used in PAGE.[17]

TBE vs. TAE: A Critical Decision Point

The choice between TBE and Tris-Acetate-EDTA (TAE) buffer is a common consideration in experimental design. The optimal choice depends on the specific application and downstream requirements.

| Feature | TBE Buffer | TAE Buffer | Rationale |

| Resolution of Small Fragments (<2kb) | Excellent | Good | Borate complexes with the sugar moieties of nucleic acids, improving resolution of smaller fragments.[6] |

| Resolution of Large Fragments (>2kb) | Good | Excellent | Acetate provides better separation for larger DNA molecules.[4][18] |

| Buffering Capacity | High | Low | Borate's pKa results in a higher buffering capacity, making TBE more resistant to pH changes during extended runs.[14][18] |

| DNA Migration Rate | Slower | Faster | The interaction of borate with nucleic acids can slow their migration.[18] |

| Heat Generation | Lower | Higher | TBE has lower conductivity, leading to less heat generation at a given voltage.[6] |

| Enzyme Inhibition | Inhibits many enzymes | Generally compatible | Borate is a known inhibitor of several enzymes, including DNA ligase, which can interfere with downstream applications like cloning.[6][18] |

| Cost | More expensive | Less expensive | The raw materials for TBE are generally more costly than those for TAE. |

Methodologies and Protocols

Preparation of 5X TBE Buffer (1 Liter)

This protocol describes the preparation of 1 liter of 5X Tris-Borate-EDTA buffer.

Materials:

-

Tris base: 54 g[19]

-

Boric acid: 27.5 g[19]

-

0.5 M EDTA (pH 8.0) solution: 20 mL[19]

-

Deionized water (dH₂O)

-

1 L graduated cylinder

-

1 L beaker or flask

-

Magnetic stirrer and stir bar

-

Autoclavable bottle

Procedure:

-

Add approximately 800 mL of dH₂O to a 1 L beaker.

-

Add the Tris base and boric acid to the water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solids are completely dissolved.

-

Add 20 mL of 0.5 M EDTA (pH 8.0) solution.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 liter.

-

Transfer the final solution to an autoclavable bottle.

-

For applications requiring sterile buffer, autoclave the solution. Store at room temperature.[19]

Preparation of a 1X Working Solution from a 5X Stock

To prepare a 1X working solution, dilute the 5X TBE stock 1:5 with deionized water. For example, to make 1 liter of 1X TBE:

-

200 mL of 5X TBE stock

-

800 mL of dH₂O

Agarose Gel Electrophoresis Workflow

The following diagram illustrates a typical workflow for agarose gel electrophoresis using TBE buffer.

Caption: A streamlined workflow for performing agarose gel electrophoresis using TBE buffer.

Advanced Considerations and Field-Proven Insights

-

Buffer Recirculation: For very long electrophoresis runs, the buffering capacity of TBE can become exhausted, leading to pH gradients between the anode and cathode chambers.[13][20] This can negatively impact DNA mobility and resolution. In such cases, buffer recirculation or replacement may be necessary.

-

0.5X vs. 1X Working Concentration: While 1X is a standard working concentration, using 0.5X TBE for agarose gel electrophoresis is also common.[10][12] A 0.5X solution generates less current and heat, which can be beneficial for preventing gel melting and improving the resolution of certain DNA fragments. However, its buffering capacity is lower.

-

Downstream Applications: As previously mentioned, the borate in TBE can inhibit enzymes used in subsequent molecular biology procedures.[6][18] If the DNA separated on the gel is intended for enzymatic reactions such as ligation or restriction digestion, TAE buffer is the preferred choice.[4]

-

Precipitate Formation: Concentrated TBE solutions, particularly 10X, are prone to precipitation over time.[11] A 5X stock is generally more stable. If a precipitate forms, it can often be redissolved by gentle warming and stirring.

Conclusion

Tris-Borate-EDTA buffer is an indispensable tool in the molecular biologist's arsenal, offering high-resolution separation of nucleic acids, particularly smaller fragments. Its robust buffering capacity and lower heat generation make it ideal for a wide range of applications, from routine screening to high-resolution analytical techniques. By understanding the fundamental chemistry of its components, the rationale behind using a 5X stock concentration, and the critical factors that differentiate it from other buffer systems like TAE, researchers can make informed decisions to optimize their experimental outcomes and ensure the integrity and reliability of their results.

References

-

Laboratory Notes. (2020, September 12). Preparation of 5X TBE Electrophoresis Buffer. Retrieved from [Link]

-

Wikipedia. (n.d.). TBE buffer. Retrieved from [Link]

-

Grokipedia. (n.d.). TBE buffer. Retrieved from [Link]

-

SERVA Electrophoresis GmbH. (n.d.). TBE Buffer (10x). Retrieved from [Link]

-

Bitesize Bio. (2025, April 15). Which is Best: TAE, TBE or Something Else? Retrieved from [Link]

-

Benchling. (2015, June 12). Tris-Borate-EDTA (TBE) Buffer 5xStock Preparation. Retrieved from [Link]

-

iGEM. (2009). TBE Buffer. Retrieved from [Link]

-

Quora. (2022, September 3). What is the difference between TBE and TAE buffers? Which one is better to use for protein separation via SDS-PAGE? Retrieved from [Link]

-

Bio-Resource. (2014, November 15). Comparison of TAE and TBE Buffers used in Gel Electrophoreis - Advantages & Disadvantages. Retrieved from [Link]

-

Scribd. (n.d.). 5X TBE Buffer Preparation Guide. Retrieved from [Link]

-

Laboratory Notes. (2020, September 5). Comparison of TAE and TBE Electrophoresis Buffers. Retrieved from [Link]

-

Sanderson, M. R., et al. (2014, March 14). Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis. NIH. Retrieved from [Link]

-

ResearchGate. (2019, July 24). What exact role of borate in TBE buffer and mechanism? Retrieved from [Link]

-

Aniara Diagnostica. (n.d.). Tris-Borate-EDTA (TBE) Buffer Powder 5x (pH 8.3) (1 L) (10 pouches). Retrieved from [Link]

-

ResearchGate. (2012, January 2). What does EDTA do in agarose gel electrophoresis/ other bio-assay studies? Retrieved from [Link]

-

Sharebiology. (n.d.). TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x. Retrieved from [Link]

-

APOLO Biochemical, Inc. (n.d.). 5X Tris Borate EDTA (TBE) Buffer. Retrieved from [Link]

-

Glen Research. (n.d.). 5X Tris-Borate-EDTA (TBE) Buffer. Retrieved from [Link]

-

Quora. (2022, October 14). What are TAE and TE buffers used for in molecular biology? Retrieved from [Link]

-

Protocol Online. (2012, October 9). TBE buffer-what is the role of each component? Retrieved from [Link]

-

QIAGEN. (n.d.). Buffer TBE, 5x. Retrieved from [Link]

Sources

- 1. TBE buffer - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. biofargo.com [biofargo.com]

- 8. researchgate.net [researchgate.net]

- 9. What does EDTA do in agarose gel electrophoresis? | AAT Bioquest [aatbio.com]

- 10. Protocols · Benchling [benchling.com]

- 11. TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x - Sharebiology [sharebiology.com]

- 12. scribd.com [scribd.com]

- 13. thermofisher.com [thermofisher.com]

- 14. serva.de [serva.de]

- 15. TBE Buffer (Tris-borate-EDTA) (10X) 1 L | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 16. glenresearch.com [glenresearch.com]

- 17. apolo.com.tw [apolo.com.tw]

- 18. technologyinscience.blogspot.com [technologyinscience.blogspot.com]

- 19. laboratorynotes.com [laboratorynotes.com]

- 20. qiagen.com [qiagen.com]

Composition of 5X TBE buffer for DNA electrophoresis.

An In-Depth Technical Guide to 5X TBE Buffer for DNA Electrophoresis

Introduction: The Unsung Hero of DNA Separation

In the realm of molecular biology, the precise separation of nucleic acids is paramount for a vast array of applications, from routine diagnostics to groundbreaking genomic research. Agarose gel electrophoresis stands as a cornerstone technique for this purpose, and its success is critically dependent on the buffering system employed. Tris-Borate-EDTA (TBE) buffer is a widely utilized electrophoresis buffer, valued for its high buffering capacity and resolution of small DNA fragments.[1][2][3] This guide provides a comprehensive overview of the composition, preparation, and application of 5X TBE buffer, tailored for researchers, scientists, and drug development professionals seeking to optimize their DNA electrophoresis workflows.

The Core Composition: A Symphony of Chemical Functions

The efficacy of TBE buffer lies in the synergistic action of its three core components: Tris base, boric acid, and Ethylenediaminetetraacetic acid (EDTA).[4][5] A 5X concentrated stock solution is commonly prepared to save space and ensure consistency, which is then diluted to a 1X or 0.5X working concentration for use.[6][7][8]

The Chemical Ensemble of 5X TBE Buffer

| Component | Molar Concentration (in 1X) | Function |

| Tris (tris(hydroxymethyl)aminomethane) | 89 mM | As a weak base, Tris is the primary buffering agent that maintains a stable, slightly alkaline pH (typically around 8.3).[4][9] This alkaline environment is crucial for keeping the phosphate backbone of DNA deprotonated and thus negatively charged, ensuring its migration towards the anode in an electric field.[3][4] |

| Boric Acid | 89 mM | Boric acid, a weak acid, works in concert with Tris to form a robust buffering system.[9] It contributes to the high buffering capacity of TBE, making it ideal for longer electrophoresis runs where pH stability is critical.[1][10] The borate ions also interact with the agarose matrix, leading to smaller pore sizes which enhances the resolution of smaller DNA fragments.[11] |

| EDTA (Ethylenediaminetetraacetic acid) | 2 mM | EDTA is a chelating agent that sequesters divalent cations, most notably magnesium ions (Mg²⁺).[4][9] Many nucleases, enzymes that can degrade DNA, require Mg²⁺ as a cofactor.[4][9] By binding these ions, EDTA effectively inactivates potential nuclease contaminants, thereby protecting the integrity of the DNA sample during electrophoresis.[4][9] |

A Step-by-Step Protocol for the Preparation of 5X TBE Buffer

The preparation of a high-quality 5X TBE stock solution is a straightforward process that requires precision in measurement and thorough dissolution of the components.

Reagents and Equipment:

-

Tris base (Molecular Weight: 121.14 g/mol )

-

Boric acid (Molecular Weight: 61.83 g/mol )

-

0.5 M EDTA solution (pH 8.0)

-

Deionized or Milli-Q water

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

pH meter (optional, for verification)

-

Autoclave (optional, for sterilization)

Preparation of 1 Liter of 5X TBE Stock Solution:

| Reagent | Quantity |

| Tris base | 54 g |

| Boric acid | 27.5 g |

| 0.5 M EDTA (pH 8.0) | 20 mL |

| Deionized water | To a final volume of 1 L |

Procedure:

-

Initial Dissolution: In a 2-liter beaker, add approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and set it on a magnetic stirrer.

-

Adding Reagents: Carefully weigh out 54 g of Tris base and 27.5 g of boric acid and add them to the water.[12]

-

Incorporating EDTA: Add 20 mL of a 0.5 M EDTA solution (pH 8.0).[12]

-

Complete Dissolution: Allow the solution to stir until all the components are completely dissolved. This may take some time.[5] If precipitation is observed, gentle warming to 37°C can aid in dissolution.[13][14]

-

Volume Adjustment: Once everything is dissolved, transfer the solution to a 1-liter graduated cylinder and add deionized water to bring the final volume to 1 liter.

-

pH Verification (Optional): The pH of the resulting 5X TBE buffer should be approximately 8.3.[7][15] Adjustment with HCl is generally not necessary if high-purity reagents are used.[4][16]

-

Sterilization and Storage: For long-term storage and to prevent microbial growth, the 5X TBE stock solution can be sterilized by autoclaving.[12] Store the buffer at room temperature.[2][15][17] If a precipitate forms during storage, gently warm the solution to redissolve it before use.[18]

Visualizing the Workflow: From Stock to Working Solution

Sources

- 1. goldbio.com [goldbio.com]

- 2. syntezza.com [syntezza.com]

- 3. Tris-borate-EDTA electrophoresis buffer Clinisciences [clinisciences.com]

- 4. TBE buffer - Wikipedia [en.wikipedia.org]

- 5. TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x - Sharebiology [sharebiology.com]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. thermofisher.com [thermofisher.com]

- 8. static.igem.org [static.igem.org]

- 9. Various uses of Tris buffer in electrophoresis [vacutaineradditives.com]

- 10. bio-rad.com [bio-rad.com]

- 11. youtube.com [youtube.com]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. bioline.com [bioline.com]

- 16. 10X TBE Electrophoresis Buffer Protocol or Recipe [thoughtco.com]

- 17. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 18. bento.bio [bento.bio]

The Unseen Architects of Resolution: A Deep Dive into the Core Functions of Tris, Borate, and EDTA in TBE Buffer

In the landscape of molecular biology, the separation of nucleic acids via gel electrophoresis is a foundational technique. The clarity and accuracy of these separations, however, are critically dependent on the often-overlooked workhorse of the process: the running buffer. Among the most stalwart of these is the Tris-Borate-EDTA (TBE) buffer. This guide provides an in-depth technical exploration of the distinct and synergistic roles of its three core components—Tris, Borate, and EDTA—elucidating the chemical principles that underpin its robust performance, particularly in high-resolution applications.

Tris: The pH Sentinel and Backbone of Buffering Capacity

At the heart of TBE buffer lies Tris, the common name for tris(hydroxymethyl)aminomethane. Its primary and most critical function is to act as a pH buffer.[1] Nucleic acids carry a net negative charge due to their phosphate backbone, a characteristic essential for their migration in an electric field. This charge, however, is stable only within a specific pH range.[2] Tris-based buffers are effective in maintaining a slightly basic environment, typically around pH 8.3, which ensures that the phosphate groups remain deprotonated and carry a consistent negative charge, allowing for predictable migration based on size.[1]

The choice of Tris is deliberate. With a pKa of approximately 8.1 at 25°C, it provides a stable buffering capacity within the optimal pH range for nucleic acid electrophoresis (pH 7.0-9.0). This robust buffering is crucial to counteract the electrolytic generation of hydrogen ions at the anode and hydroxide ions at the cathode during electrophoresis, which would otherwise alter the pH of the buffer and compromise the separation. It is important to note, however, that the pKa of Tris is temperature-dependent, decreasing as temperature rises. This necessitates careful pH adjustment at the intended running temperature for highly sensitive applications.

Borate: The Maestro of Conductivity and High-Resolution Separations

The inclusion of boric acid in TBE buffer is a key differentiator from its counterpart, Tris-Acetate-EDTA (TAE) buffer, and is central to many of TBE's advantageous properties. Borate contributes to the buffering system and, more significantly, modulates the conductivity of the buffer.[3] TBE has a lower conductivity compared to TAE, which results in less heat generation during electrophoresis, even at higher voltages.[4] This is particularly beneficial for long run times, as excessive heat can lead to gel melting, band distortion, and a decrease in resolution.[3]

Furthermore, borate ions have been shown to interact with the ribose sugar backbone of nucleic acids. This interaction is thought to contribute to the sharper bands and higher resolution of smaller DNA fragments (typically less than 2kb) observed with TBE buffer.[5] This makes TBE the buffer of choice for applications requiring precise separation of small nucleic acid fragments, such as the analysis of PCR products or restriction digests.[5] However, this interaction with nucleic acids also has a downside: borate can be an inhibitor for many enzymes, such as DNA ligase.[3] Consequently, if the DNA is to be purified from the gel for downstream enzymatic applications, TAE buffer is often preferred.[6]

EDTA: The Guardian of Nucleic Acid Integrity

Ethylenediaminetetraacetic acid, or EDTA, serves a critical, albeit indirect, role in TBE buffer. Its primary function is to protect the integrity of the nucleic acid samples from degradation by nucleases.[1] Nucleases are enzymes that can cleave the phosphodiester bonds of DNA and RNA, and they are ubiquitous in laboratory environments.

Many nucleases require divalent cations, such as magnesium (Mg²⁺), as essential cofactors for their enzymatic activity. EDTA is a powerful chelating agent, meaning it can form stable complexes with these divalent cations, effectively sequestering them and making them unavailable to the nucleases.[1] By inhibiting nuclease activity, EDTA ensures that the nucleic acid fragments remain intact throughout the electrophoresis run, leading to accurate and reliable results. The concentration of EDTA in TBE buffer is typically kept low (around 1-2 mM) to be effective in nuclease inhibition without significantly impacting the migration of nucleic acids or interfering with subsequent visualization techniques.[1]

Synergistic Action: A Triad of Optimized Performance

The true strength of TBE buffer lies in the synergistic interplay of its components. Tris establishes the foundational pH environment, ensuring consistent charge on the nucleic acids. Borate then fine-tunes the conductivity, allowing for cooler, longer runs and enhancing the resolution of small fragments. Finally, EDTA stands guard, protecting the precious nucleic acid samples from enzymatic degradation. This carefully balanced formulation results in a robust and reliable buffer system ideal for a wide range of nucleic acid electrophoresis applications.

Quantitative Data Summary

| Component | Chemical Name | Key Function | Typical Concentration (1x TBE) | pKa (25°C) | Relevant Properties |

| Tris | Tris(hydroxymethyl)aminomethane | pH Buffering | ~89 mM | ~8.1 | Maintains a stable, slightly basic pH to ensure consistent negative charge on nucleic acids. |

| Borate | Boric Acid | Conductivity Modulation & Resolution Enhancement | ~89 mM | ~9.2 | Lowers conductivity, reducing heat generation. Interacts with ribose to improve resolution of small DNA fragments. Can inhibit some enzymes. |

| EDTA | Ethylenediaminetetraacetic acid | Nuclease Inhibition | ~2 mM | - | Chelates divalent cations (e.g., Mg²⁺) that are cofactors for nucleases, protecting nucleic acid integrity. |

Experimental Protocol: Preparation of 10x TBE Buffer

This protocol details the preparation of a 10x concentrated stock solution of TBE buffer, which can be diluted to a 1x working solution for use in agarose gel electrophoresis.

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

Boric acid

-

0.5 M EDTA (pH 8.0) solution

-

Deionized water (dH₂O)

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Beaker (2L)

-

Autoclave-safe storage bottle

Procedure:

-

To a 2L beaker, add approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Weigh out 108 g of Tris base and add it to the water. Stir until fully dissolved.

-

Weigh out 55 g of boric acid and add it to the Tris solution. Continue stirring until dissolved. This may take some time.

-

Add 40 mL of 0.5 M EDTA (pH 8.0) solution to the beaker.

-

Once all components are fully dissolved, transfer the solution to a 1L graduated cylinder and add deionized water to a final volume of 1 L.

-

Transfer the 10x TBE buffer to a clean, autoclave-safe storage bottle. Label the bottle clearly with the contents and date of preparation.

-

The 10x stock solution can be stored at room temperature. If a precipitate forms over time, it can often be redissolved by warming the solution and stirring.[7]

Quality Control:

-

The pH of a freshly prepared 10x TBE solution should be approximately 8.3 and typically does not require adjustment.[8]

-

For a 1x working solution, the conductivity should be lower than that of a 1x TAE solution, contributing to less heat generation during electrophoresis.[4]

Working Solution Preparation:

To prepare a 1x working solution, dilute the 10x stock solution 1:10 with deionized water. For example, to make 1 L of 1x TBE, add 100 mL of 10x TBE to 900 mL of deionized water. For high-resolution separation of very small DNA fragments, a 0.5x working solution may be used.[9]

Visualization of Component Interactions

Caption: Functional interactions within TBE buffer during nucleic acid electrophoresis.

References

-

Hubei Xindesheng Material Technology Co., Ltd. (2021, April 27). Various uses of Tris buffer in electrophoresis. Retrieved from [Link]

-

Scribd. (2017, December 12). Comparison of TAE and TBE Electrophoresis Buffer - Lab Protocols. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review Article On Electrophoresis. Retrieved from [Link]

-

Genetic Education Inc. (2018, September 3). TAE vs TBE Buffer for Agarose Gel Electrophoresis. Retrieved from [Link]

-

Bitesize Bio. (2025, April 15). Which is Best: TAE, TBE or Something Else? Retrieved from [Link]

-

NIPPON Genetics EUROPE. (n.d.). Understanding gel agarose buffers: TAE vs. TBE. Retrieved from [Link]

-

CliniSciences. (n.d.). Tris-borate-EDTA electrophoresis buffer. Retrieved from [Link]

-

Wikipedia. (n.d.). TBE buffer. Retrieved from [Link]

-

Sanderson, B. J., et al. (2014). Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis. Analytical Biochemistry, 454, 44-52. [Link]

-

Taylor & Francis Online. (n.d.). TBE buffer – Knowledge and References. Retrieved from [Link]

-

ThoughtCo. (2019, November 7). How to Make TBE Buffer in 3 Easy Steps. Retrieved from [Link]

-

protocols.io. (2022, May 5). Preparing 10x TBE Electrophoresis buffer. Retrieved from [Link]

-

Miura, Y., et al. (1999). TBE, or not TBE; that is the question: Beneficial usage of tris-borate for obtaining a higher resolution of small DNA fragments by agarose gel electrophoresis. Nagoya Medical Journal, 43(1), 1-6. [Link]

-

protocols.io. (2022, July 5). Functionality test (TBE electrophoresis buffer). Retrieved from [Link]

- Martin, R. (1996). Gel Electrophoresis: Nucleic Acids. BIOS Scientific Publishers.

-

ResearchGate. (n.d.). (PDF) Electrophoresis of proteins and nucleic acids: I- Theory. Retrieved from [Link]

Sources

- 1. TBE buffer - Wikipedia [en.wikipedia.org]

- 2. Nucleic Acid Gel Electrophoresis—Overview and History | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. nippongenetics.eu [nippongenetics.eu]

- 5. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]

- 6. scribd.com [scribd.com]

- 7. itwreagents.com [itwreagents.com]

- 8. Preparing 10x TBE Electrophoresis buffer [protocols.io]

- 9. How to Make TBE Buffer in 3 Easy Steps [thoughtco.com]

The Bench Scientist's Guide to TBE Buffer: A Deep Dive into the 5X vs. 1X Dichotomy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Electrophoresis

In the landscape of molecular biology, Tris-Borate-EDTA (TBE) buffer is a cornerstone reagent, indispensable for the separation of nucleic acids via agarose and polyacrylamide gel electrophoresis.[1][2][3] Its ubiquity, however, often masks the critical physicochemical principles that govern its performance. This guide, authored from the perspective of a Senior Application Scientist, moves beyond simple recipes to dissect the fundamental differences between the concentrated 5X stock and the ready-to-use 1X working solution. Understanding this relationship is not merely a matter of procedural accuracy but is essential for achieving reproducible, high-resolution results in applications ranging from routine PCR product analysis to DNA sequencing.[4][5]

This document will elucidate the rationale behind using a concentrated stock, detail the specific roles of each component, and provide field-tested protocols and insights to empower researchers to leverage TBE buffer with precision and confidence.

The Core Principle: Why a Concentrated Stock?

The practice of preparing a 5X concentrated stock solution of TBE is rooted in laboratory efficiency, consistency, and stability.

-

Efficiency and Space: Preparing a concentrated stock saves significant time and bench space. A single preparation of a 5X solution yields five times the volume of the final working buffer, minimizing the frequency of buffer preparation.[6]

-

Consistency: A large, single batch of 5X TBE ensures that numerous experiments are run under identical buffer conditions, reducing a potential source of variability.

-

Stability: The high concentration of solutes in 5X TBE can inhibit microbial growth. Furthermore, while 10X stocks are also common, 5X solutions are often preferred as they are less prone to precipitation of salts over time, especially during storage at cooler temperatures.[7][8] If a precipitate does form in a concentrated stock, it can often be redissolved by gentle warming to 37-50°C.[7][9]

Deconstructing the Buffer: The Role of Each Component

TBE buffer is a synergistic mixture of three key components: Tris base, boric acid, and EDTA. The specific concentration of these components in the 5X stock versus the 1X working solution is what dictates their function in an electrophoretic system.

| Component | 5X Stock Concentration | 1X Working Solution Concentration | Primary Function in Electrophoresis |

| Tris base | 0.445 M (or 450 mM) | 89 mM | Establishes and maintains a stable, slightly basic pH (typically ~8.3).[1][10] This is crucial for keeping the phosphate backbone of DNA deprotonated and thus consistently negatively charged, ensuring its migration towards the positive electrode.[1][3] |

| Boric acid | 0.445 M (or 450 mM) | 89 mM | Acts as the primary buffering agent in conjunction with Tris. It provides the necessary ions for electrical conductivity and has a higher buffering capacity than the acetate in TAE buffer, making it ideal for longer electrophoresis runs.[2][3][4][11] |

| EDTA | 0.01 M (or 10 mM) | 2 mM | A chelating agent that sequesters divalent cations like Mg²⁺.[1] Since these cations are essential co-factors for nucleases, EDTA protects the nucleic acid samples from enzymatic degradation during the run.[1][3][12] |

Concentrations are based on the common recipe of 54g Tris base, 27.5g boric acid, and 20mL of 0.5M EDTA (pH 8.0) per liter.[1][10][13]

5X vs. 1X: A Tale of Two Solutions

The transition from a 5X stock to a 1X working solution is a simple dilution, but the resulting change in properties is profound and directly impacts the electrophoresis experiment.

The 5X Stock Solution: The Stable Reserve

The 5X TBE solution is a storage concentrate and is never used directly for electrophoresis. Its high ionic strength would lead to excessive current generation, causing significant heat production.[1] This "joule heating" can lead to disastrous outcomes:

-

Melting of the agarose gel.[14]

-

Denaturation of small DNA fragments.

-

Distorted, "smiling" bands and poor resolution.

-

Potential damage to the electrophoresis apparatus.

The 1X Working Solution: The Functional Medium

Diluting the 5X stock to 1X (or the commonly used 0.5X for some applications) creates the optimal environment for nucleic acid separation.[7][13][15]

-

Controlled Ionic Strength: The 1X concentration provides sufficient ions to conduct current effectively without generating excessive heat at standard voltages (typically <5 V/cm).[7][11]

-

Optimal Buffering Capacity: It maintains a stable pH throughout the gel and the buffer tanks during the entire run. This is critical because electrolysis generates acid at the anode and base at the cathode; without adequate buffering, the resulting pH gradient would disrupt the uniform migration of DNA.[15]

-

Enhanced Resolution: TBE buffer, in general, offers superior resolution for small DNA fragments (<1500 bp) compared to TAE buffer, yielding sharper, more defined bands.[2][3][4][5][16] This is due in part to borate's interaction with the agarose polymers, which can influence the gel's sieving properties.[11]

Experimental Protocols and Workflows

Visualization of the TBE Buffer Preparation Workflow

Caption: Workflow from raw components to 1X working solution for electrophoresis.

Protocol 1: Preparation of 1 Liter of 5X TBE Stock Solution

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base): 54 g[1][10][13]

-

Deionized or Milli-Q water

-

1 L graduated cylinder

-

2 L beaker or flask

-

Magnetic stirrer and stir bar

-

Autoclavable storage bottle

Methodology:

-

Place a stir bar into a 2 L beaker and add approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Carefully weigh and add 54 g of Tris base to the water.

-

Carefully weigh and add 27.5 g of boric acid to the solution.

-

Allow the components to dissolve completely. This may take some time.

-

Add 20 mL of 0.5 M EDTA (pH 8.0) solution.[10]

-

Once all solutes are dissolved, carefully pour the solution into a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to exactly 1 L.[10]

-

Transfer the solution back to the beaker and stir for several minutes to ensure homogeneity.

-

The pH of a properly prepared 5X TBE solution should be approximately 8.3 and typically does not require adjustment.[12][15][17]

-

Transfer the solution to a labeled, sterile storage bottle. Store at room temperature.[10][18]

Protocol 2: Preparation of 1 Liter of 1X TBE Working Solution from 5X Stock

Materials:

-

5X TBE Stock Solution

-

Deionized or Milli-Q water

-

1 L graduated cylinder or volumetric flask

Methodology:

-

Measure 200 mL of the 5X TBE stock solution using a graduated cylinder.

-

Pour the 200 mL of 5X TBE into a clean 1 L graduated cylinder or volumetric flask.

-

Add deionized water to bring the final volume to exactly 1 L.

-

Invert the flask or cylinder several times to mix thoroughly.

-

The 1X TBE working solution is now ready to be used for casting the agarose gel and as the electrophoresis running buffer.

Field-Proven Insights and Troubleshooting

-

Choosing Between 1X and 0.5X: While 1X is the standard working concentration, a 0.5X solution is often sufficient for routine, short electrophoresis runs of small DNA fragments.[7][15] Using 0.5X TBE generates less heat, allowing for higher voltages and faster run times, but at the cost of reduced buffering capacity.[8]

-

Buffer Recirculation: For extended electrophoresis runs (over 3-4 hours), the buffering capacity of 1X TBE can become exhausted.[15] In such cases, pausing the run and recirculating or replacing the buffer is recommended to maintain a stable pH and achieve consistent results.

-

Downstream Applications: A critical consideration is the inhibitory effect of borate on many enzymes, such as DNA ligase.[5][11] If the DNA fragment is to be extracted from the gel for subsequent enzymatic reactions like cloning, using a TAE (Tris-Acetate-EDTA) buffer is highly recommended.[3][4][19]

-

Storage of Working Solution: While concentrated stocks are stable, diluted 1X TBE should ideally be made fresh. If stored, it should be kept in a tightly sealed container at room temperature or refrigerated to prevent changes in pH due to CO₂ absorption from the air and to inhibit microbial growth.[18] Discard if the solution becomes cloudy.[9]

Conclusion

The distinction between 5X TBE stock and its 1X working counterpart is a fundamental concept that directly influences the quality, reliability, and success of nucleic acid electrophoresis. The 5X solution serves as a stable, consistent, and convenient concentrate, while the 1X solution provides the precisely balanced ionic and buffering environment required for optimal separation. By understanding the roles of Tris, borate, and EDTA and the critical importance of using the correct dilution, researchers can avoid common pitfalls like excessive heat generation and poor resolution. This mastery over a seemingly simple reagent empowers scientists to generate the high-quality, reproducible data that is the bedrock of scientific advancement.

References

-

Wikipedia. TBE buffer. [Link]

-

Thermo Fisher Scientific. 5X Tris-Borate-EDTA (5X TBE) Buffer with Ethidium Bromide. [Link]

-

Laboratory Notes. Preparation of 5X TBE Electrophoresis Buffer. [Link]

-

Syntezza Bioscience. TBE Buffer (10X). [Link]

-

CliniSciences. Tris-borate-EDTA electrophoresis buffer. [Link]

-

J-Stage. Influence of the pH on Separating DNA by High-Speed Microchip Electrophoresis. [Link]

-

Glen Research. 5X Tris-Borate-EDTA (TBE) Buffer. [Link]

-

Bioline. Crystal 10x TBE Buffer. [Link]

-

Genetic Education. TAE vs TBE Buffer for Agarose Gel Electrophoresis. [Link]

-

National Centre for Biotechnology Education. TBE buffer concentrate Safety data sheet. [Link]

-

ResearchGate. What is the difference of TBE and TAE as buffers in electrophoresis?. [Link]

-

Unknown Source. 0.5X TBE Buffer Preparation Protocol. [Link]

-

NIH. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis. [Link]

-

ThoughtCo. How to Make TBE Buffer in 3 Easy Steps. [Link]

-

Sharebiology. TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x. [Link]

-

Bio Bharati Life Science. Tris borate EDTA (TBE). [Link]

-

Protocols.io. Preparing 10x TBE Electrophoresis buffer. [Link]

-

Protocols.io. Physical property-Stability and pH (TBE and Borax Agarose electrophoresis buffer). [Link]

-

ResearchGate. Appropriate Buffer for electerophoresis of DNA & Protein TBE or TAE?. [Link]

Sources

- 1. TBE buffer - Wikipedia [en.wikipedia.org]

- 2. Tris-borate-EDTA electrophoresis buffer Clinisciences [clinisciences.com]

- 3. goldbio.com [goldbio.com]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. biobharati.com [biobharati.com]

- 6. bento.bio [bento.bio]

- 7. itwreagents.com [itwreagents.com]

- 8. TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x - Sharebiology [sharebiology.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]

- 12. Preparing 10x TBE Electrophoresis buffer [protocols.io]

- 13. How to Make TBE Buffer in 3 Easy Steps [thoughtco.com]

- 14. researchgate.net [researchgate.net]

- 15. thermofisher.com [thermofisher.com]

- 16. syntezza.com [syntezza.com]

- 17. glenresearch.com [glenresearch.com]

- 18. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 19. biology.stackexchange.com [biology.stackexchange.com]

Tris-Borate-EDTA (TBE) Buffer: A Comprehensive Technical Guide to Ensuring Nucleic Acid Integrity

Abstract

Tris-Borate-EDTA (TBE) buffer is a cornerstone of molecular biology, primarily serving as a running buffer for the electrophoresis of nucleic acids. Its sustained prominence is due to its excellent buffering capacity and its role in preserving the structural integrity of DNA and RNA during analytical separation. This in-depth guide explores the fundamental chemical principles that underpin the effectiveness of TBE buffer, with a sharp focus on the critical role of its pH and the synergistic functions of its constituent components: Tris, boric acid, and EDTA. We will dissect the influence of pH on the stability of nucleic acids, clarify the specific interaction between borate and ribose, and detail the chelating activity of EDTA. This document is intended as a technical resource for researchers, scientists, and professionals in drug development, providing both theoretical knowledge and practical, field-tested protocols to foster reproducible and dependable outcomes in nucleic acid analysis.

Table of Contents

-

Introduction: The Enduring Importance of TBE Buffer

-

The Chemical Composition of TBE: A Trio of Stability

-

2.1. Tris: The Foundation of Buffering

-

2.2. Boric Acid: A Multifunctional Component

-

2.3. EDTA: The Protector Against Nuclease Degradation

-

-

The Critical Role of pH in Upholding Nucleic Acid Fidelity

-

3.1. The Dangers of pH Extremes: Depurination and Hydrolysis

-

3.2. The Optimal pH for Nucleic Acid Stability

-

-

Practical Application of TBE Buffer: Protocols and Uses

-

4.1. Preparation of TBE Buffer Stock Solutions

-

4.2. DNA Agarose Gel Electrophoresis

-

4.3. RNA Polyacrylamide Gel Electrophoresis

-

-

Troubleshooting and Key Considerations

-

References

Introduction: The Enduring Importance of TBE Buffer

Since its development, Tris-Borate-EDTA (TBE) buffer has been a fundamental reagent in molecular biology laboratories. It is most commonly used for agarose and polyacrylamide gel electrophoresis to separate nucleic acids. The continued widespread use of TBE, despite the availability of other buffer systems, highlights its robust formulation that allows for high-resolution separation of DNA and RNA fragments while protecting their structural integrity.[1] This guide will examine the basic chemical principles that establish TBE as an excellent choice for nucleic acid analysis, with a specific emphasis on the crucial function of its pH.

The Chemical Composition of TBE: A Trio of Stability

The efficacy of TBE buffer is a result of the cooperative interaction of its three main components: Tris, boric acid, and EDTA.[2]

Tris: The Foundation of Buffering

Tris, or tris(hydroxymethyl)aminomethane, is a biological buffer with a pKa of about 8.1 at 25°C. This pKa is ideal for maintaining a stable, slightly alkaline environment (typically pH 8.3) during electrophoresis.[3] This is important because the phosphate backbone of nucleic acids has a net negative charge at this pH, which allows them to move toward the anode in an electric field. The buffering capability of Tris effectively counters the pH changes that can occur from the electrolysis of water during electrophoresis, leading to consistent and repeatable separation of nucleic acid fragments.[1]

Boric Acid: A Multifunctional Component

While boric acid adds to the overall buffering capacity of TBE, its most critical function is its interaction with the ribose sugar of nucleic acids, especially RNA. Boric acid can form a complex with the cis-diols of ribose, which helps to cross-link the sugar and make the molecule more rigid. This is particularly useful for RNA analysis, as it helps preserve the molecule's conformational integrity during electrophoresis, resulting in sharper bands and better resolution. Borate is also a more effective buffer than acetate at higher pH values, offering greater stability during long electrophoresis runs.

EDTA: The Protector Against Nuclease Degradation

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters divalent cations, particularly magnesium (Mg²⁺) and manganese (Mn²⁺). These ions are necessary cofactors for many nucleases, which are enzymes that break down nucleic acids.[2] By effectively removing these cations from the solution, EDTA inactivates any contaminating nucleases, thereby protecting the DNA and RNA from degradation during the often-prolonged process of gel electrophoresis.[2][4]

Caption: Functional roles of the core components within TBE buffer.

The Critical Role of pH in Upholding Nucleic Acid Fidelity

The pH of the electrophoresis buffer is a crucial factor that has a direct impact on the stability and integrity of nucleic acids.[5][6] Any deviation from the optimal pH range can cause irreversible damage to DNA and RNA, which can compromise the results of experiments.

The Dangers of pH Extremes: Depurination and Hydrolysis

-

Acidic Conditions (pH < 5.0): A low pH can cause the hydrolysis of the N-glycosidic bond between the purine bases (adenine and guanine) and the deoxyribose sugar in DNA.[7][8] This process, known as depurination, leads to the loss of the base and the creation of an abasic site, which can result in strand cleavage.[9][10][11]

-

Alkaline Conditions (pH > 9.0): A high pH can cause double-stranded DNA to denature into single strands.[7][8] For RNA, alkaline conditions are especially damaging, as they catalyze the hydrolysis of the phosphodiester backbone, leading to rapid degradation.[12][13][14][15]

Caption: The impact of varying pH levels on the stability of nucleic acids.

The Optimal pH for Nucleic Acid Stability

A standard 1X TBE buffer has a pH of approximately 8.3.[16] This slightly alkaline environment is beneficial for several reasons:

-

Preserves Negative Charge: It ensures that the phosphate backbone of the nucleic acids remains deprotonated and negatively charged, which is necessary for their movement in the electric field.[17]

-

Prevents Degradation: It protects against the harmful effects of both acidic and highly alkaline conditions, thus preserving the integrity of both DNA and RNA.[7][8]

-

Optimizes Borate Interaction: The pH is favorable for the formation of the borate-ribose complex, which improves the stability of RNA.

Table 1: pH-Dependent Stability of Nucleic Acids

| pH Range | Effect on DNA | Effect on RNA |

| < 5.0 | Depurination, strand scission[7][8] | Relatively stable |

| 5.0 - 9.0 | Stable[7][8] | Stable |

| 8.0 - 8.5 | Optimal Stability | Optimal Stability |

| > 9.0 | Denaturation[7][8] | Phosphodiester bond hydrolysis[12][13][14] |

Practical Application of TBE Buffer: Protocols and Uses

The following are standardized protocols for the preparation and use of TBE buffer in common molecular biology procedures.

Preparation of TBE Buffer Stock Solutions

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

Boric acid

-

EDTA (disodium salt), pH 8.0

-

Deionized, nuclease-free water

Protocol for 10X TBE Stock Solution (1 L): [18]

-

To 900 mL of deionized water, add the following:

-

108 g of Tris base

-

55 g of boric acid

-

-

Add 40 mL of 0.5 M EDTA (pH 8.0) solution.

-

Stir until all reagents are completely dissolved. The pH of this solution should be approximately 8.3 without any adjustments.[2][3]

-

Adjust the final volume to 1 L with deionized water.

-

Sterilize by autoclaving or by filtering through a 0.22 µm filter.[3]

-

Store at room temperature. If precipitation occurs, warm the solution to 37°C and mix until it is fully dissolved before use.

To prepare a 0.5X or 1X working solution, dilute the 10X stock 1:20 or 1:10, respectively, with deionized, nuclease-free water. [18]

DNA Agarose Gel Electrophoresis

Materials:

-

Agarose

-

DNA samples

-

6X DNA loading dye

-

DNA ladder

-

Nucleic acid stain (e.g., Ethidium Bromide or SYBR Green)

-

Prepare a 1% (w/v) agarose gel by dissolving 1 g of agarose in 100 mL of 0.5X TBE buffer. Heat in a microwave until the agarose is completely dissolved.

-

Allow the solution to cool to about 50-60°C before adding the nucleic acid stain.

-

Pour the gel into a casting tray with a comb and let it solidify.

-

Place the solidified gel in an electrophoresis tank and fill it with 0.5X TBE buffer until the gel is submerged.

-

Mix the DNA samples with 6X loading dye.

-

Load the samples and DNA ladder into the gel wells.

-

Run the gel at a constant voltage (e.g., 90-110V) until the dye front has moved to the desired position.[22][23]

-

Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

Caption: Workflow for agarose gel electrophoresis of DNA using TBE buffer.

RNA Polyacrylamide Gel Electrophoresis

Materials:

-

Acrylamide/bis-acrylamide solution

-

Urea

-

10X TBE buffer

-

Ammonium persulfate (APS)

-

TEMED (N,N,N',N'-tetramethylethylenediamine)

-

RNA samples

-

RNA loading dye

-

RNA ladder

-

Prepare a denaturing polyacrylamide gel solution (e.g., 5% acrylamide, 7-8 M urea in 1X TBE).[25][26]

-

Add fresh APS and TEMED to initiate polymerization and pour the gel between glass plates.

-

Place the polymerized gel in a vertical electrophoresis tank and fill it with 1X TBE buffer.

-

Denature the RNA samples by heating them in RNA loading dye at 70°C for 3 minutes.[25]

-

Load the samples and RNA ladder into the wells.

-

Run the gel at a constant power or voltage (e.g., 150-200 V) until the desired separation is achieved.[25]

-

Visualize the RNA bands by staining (e.g., with ethidium bromide or SYBR Green II) or by autoradiography.[25]

Troubleshooting and Key Considerations

-

"Smiley" or Distorted Bands: This is often caused by uneven heat distribution across the gel, which can be due to high voltage or incorrect buffer concentration.[28] To resolve this, reduce the voltage and run the gel for a longer time.[28]

-

Smeared Bands: This may indicate nucleic acid degradation or overloading of the sample.[29] Ensure that all solutions and equipment are nuclease-free and consider loading less sample.[28]

-

Faint or No Bands: This could be due to insufficient sample concentration, sample degradation, or issues with the staining protocol.[28]

-

Poor Band Separation: This can be improved by using a gel with a more appropriate concentration for the size of the fragments being separated, or by running the gel at a lower voltage for a longer period.[28][30]

-

For long-term storage of nucleic acids, TE buffer (Tris-EDTA) at pH 8.0 is generally recommended over TBE, as the borate in TBE can inhibit some downstream enzymatic reactions, such as ligation. [31][32]

Conclusion: The Continued Value of a Classic Buffer System

TBE buffer continues to be a vital tool in molecular biology because of its proven ability to provide a stable environment for nucleic acid electrophoresis.[1] Its well-balanced formulation, which is centered around a slightly alkaline pH, ensures the integrity of DNA and RNA, leading to dependable and reproducible results. By understanding the key principles that guide the function of each component, researchers can effectively use TBE buffer to achieve high-resolution separation of nucleic acids in a variety of applications.

References

-

Study.com. (n.d.). Alkaline Hydrolysis of RNA | Definition, Facts & Process. Retrieved from [Link]

-

Anonymous. (n.d.). 0.5X TBE Buffer Preparation Protocol. Retrieved from [Link]

-

SignaGen Laboratories. (2025, May 1). How Does pH Affect DNA Stability? SignaGen Blog. Retrieved from [Link]

-

Wikipedia. (n.d.). TBE buffer. Retrieved from [Link]

-

Study.com. (n.d.). Video: Alkaline Hydrolysis of RNA | Definition, Facts & Process. Retrieved from [Link]

-

Genetic Education. (2023, March 8). Common Issues in DNA/RNA Gel Electrophoresis and Troubleshooting. Retrieved from [Link]

-

Reddit. (n.d.). Can anyone explain me about the mechanism of RNA Hydrolysis under Alkaline conditions? r/Biochemistry. Retrieved from [Link]

-

NeoSynBio. (n.d.). Agarose Gel Electrophoresis Protocol. Retrieved from [Link]

-

Grokipedia. (n.d.). TBE buffer. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 3). Rna Alkaline Hydrolysis Protocol. Retrieved from [Link]

-

Grokipedia. (n.d.). TE buffer. Retrieved from [Link]

-

Sharebiology. (n.d.). TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x. Retrieved from [Link]

-

protocols.io. (2018, November 16). Gel Electrophoresis - TBE 0.5X. Retrieved from [Link]

-

ThoughtCo. (2025, June 10). How to Make 10X TBE Electrophoresis Buffer. Retrieved from [Link]

-

iGEM. (n.d.). Protocol for TBE-buffer (for gel electrophoresis). Retrieved from [Link]

-

Genetic Education. (2018, December 23). Importance of Tris-EDTA (TE) buffer in DNA extraction. Retrieved from [Link]

-

LabX. (2025, September 11). Troubleshooting Common Electrophoresis Problems and Artifacts. Retrieved from [Link]

-

Biocompare. (2024, August 27). Troubleshooting Nucleic Acid Electrophoresis. Retrieved from [Link]

-

YouTube. (2017, September 6). How to: Purify RNA with UREA PAGE. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkali catalyzed RNA hydrolysis. The 2'-OH group, present in RNA only... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inhibition of nonenzymatic depurination of nucleic acids by polycations. PMC. Retrieved from [Link]

-

Anonymous. (n.d.). Protocol for Making an Agarose Gel. Retrieved from [Link]

-

ResearchGate. (2019, November 6). Why is important to incubate DNA with TE buffer? Retrieved from [Link]

-

National Institutes of Health. (2014, December 29). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PMC. Retrieved from [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). what is the function of edta in dna extraction. Retrieved from [Link]

-

Wikipedia. (n.d.). TE buffer. Retrieved from [Link]

-

Anonymous. (n.d.). Agarose Gel Electrophoresis (For Nucleic Acids) : 0.5X TBE Buffer (Tris-Borate-EDTA). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels. Retrieved from [Link]

-

PubMed. (2021, January 4). Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels. Retrieved from [Link]

-

CliniSciences. (n.d.). Tris-borate-EDTA electrophoresis buffer. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of acid-catalyzed depurination and cleavage in DNA, shown for... Retrieved from [Link]

-

protocols.io. (2022, July 28). Physical property-Stability and pH (TBE and Borax Agarose electrophoresis buffer). Retrieved from [Link]

-

ResearchGate. (2016, March 2). Can we use TBE or TAE buffer instead of TE buffer to store DNA? Retrieved from [Link]

-

Quora. (2015, January 14). In DNA gel electrophoresis, what is the purpose of a pH buffer such as TBE buffer? Retrieved from [Link]

-

ResearchGate. (2014, September 18). Do RNA and DNA both degrade at an alkaline pH of 8 or 9? What is the mechanism of degradation? Retrieved from [Link]

-

ScienceDirect. (2025, July 24). Gel-free capillary zone electrophoresis at acidic pH for micro DNA and RNA analysis. Retrieved from [Link]

-

ResearchGate. (2022, July 28). (PDF) Physical property-Stability and pH (TBE and Borax Agarose electrophoresis buffer) v2. Retrieved from [Link]

-

Biochemazone. (2025, January 8). High-Quality Tris-EDTA Buffer, pH 8.0 | DNA/RNA Protection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions. PMC. Retrieved from [Link]

-

protocols.io. (2022, July 5). Physical property-Stability and pH (TBE and Borax Agarose electrophoresis buffer). Retrieved from [Link]

Sources

- 1. Tris-borate-EDTA electrophoresis buffer Clinisciences [clinisciences.com]

- 2. TBE buffer - Wikipedia [en.wikipedia.org]

- 3. TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x - Sharebiology [sharebiology.com]

- 4. what is the function of edta in dna extraction [irochelating.com]

- 5. Physical property-Stability and pH (TBE and Borax Agarose electrophoresis buffer) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. How Does pH Affect DNA Stability? – SignaGen Blog [signagen.com]

- 8. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]

- 9. Inhibition of nonenzymatic depurination of nucleic acids by polycations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. study.com [study.com]

- 13. Alkaline Hydrolysis of RNA | Definition, Facts & Process - Video | Study.com [study.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. grokipedia.com [grokipedia.com]

- 17. quora.com [quora.com]

- 18. static.igem.org [static.igem.org]

- 19. Agarose Gel Electrophoresis Protocol — NeoSynBio [neosynbio.com]

- 20. Gel Electrophoresis - TBE 0.5X [protocols.io]

- 21. bento.bio [bento.bio]

- 22. emich.edu [emich.edu]

- 23. scribd.com [scribd.com]

- 24. youtube.com [youtube.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. researchgate.net [researchgate.net]

- 27. Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]

- 29. yeasenbio.com [yeasenbio.com]

- 30. geneticeducation.co.in [geneticeducation.co.in]

- 31. goldbio.com [goldbio.com]

- 32. researchgate.net [researchgate.net]

The Fundamental Role of the Electrophoresis Buffer

An In-Depth Technical Guide to the Role of TBE Buffer in Agarose Gel Electrophoresis

For researchers, scientists, and drug development professionals engaged in molecular biology, agarose gel electrophoresis is an indispensable technique for the separation and analysis of nucleic acids. The success of this method hinges on the careful control of multiple variables, among which the choice of running buffer is paramount. This guide provides a comprehensive examination of Tris-Borate-EDTA (TBE) buffer, delving into its chemical principles, practical applications, and the causal mechanisms that dictate its performance.

An electrophoresis running buffer serves two primary functions critical for the separation of nucleic acids like DNA and RNA.[1] First, it provides ions to conduct the electrical current through the agarose matrix, which is the driving force for the migration of the negatively charged nucleic acid molecules towards the positive electrode.[1][2] Second, it maintains a stable pH throughout the experiment.[1][2] This is crucial because the phosphate backbone of nucleic acids carries a consistent negative charge only within a specific pH range.[2] Fluctuations in pH can alter this charge, leading to inconsistent migration rates and unreliable results.[2]

Deconstructing TBE: The Chemistry of its Components

TBE buffer is a solution composed of Tris base, boric acid, and Ethylenediaminetetraacetic acid (EDTA).[3] Each component has a distinct and synergistic role in the electrophoretic system. A standard 1x working solution typically consists of 89 mM Tris, 89 mM boric acid, and 2 mM EDTA, with a pH of approximately 8.3.[4][5]

-

Tris (Tris(hydroxymethyl)aminomethane): As the primary buffering agent, Tris is a weak base with a pKa of 8.1 at 25°C.[6] This property allows it to maintain the pH in a slightly basic range, which is optimal for keeping the phosphate groups on the DNA backbone deprotonated and ensuring the molecules remain soluble and consistently negatively charged.[3][6][7]

-

Boric Acid: Boric acid and its conjugate base, borate, work in concert with Tris to form a robust buffering system.[8] TBE's higher buffering capacity compared to its common alternative, TAE (Tris-Acetate-EDTA), is largely attributed to the properties of the Tris-borate combination.[2][9] This makes TBE particularly well-suited for longer or higher-voltage electrophoresis runs where buffer exhaustion is a concern.[2][10] Furthermore, borate ions can interact with the cis-diols of the sugar moieties in both the agarose matrix and the nucleic acids themselves.[11][12][13] This interaction can affect DNA mobility and is thought to contribute to the superior resolution of smaller DNA fragments in TBE.[9][12][14]

-

EDTA (Ethylenediaminetetraacetic acid): EDTA's primary role is to protect the integrity of the nucleic acid samples.[3] It is a strong chelating agent that sequesters divalent cations, particularly magnesium (Mg²⁺).[3][7][15] These cations are essential cofactors for nucleases (DNases and RNases), which are enzymes that can degrade DNA and RNA.[3][15][16] By effectively removing these ions from the solution, EDTA inactivates any contaminating nucleases, thus safeguarding the sample from enzymatic degradation during the run.[2][15][16]

Diagram: Functional Components of TBE Buffer

Caption: Chemical components of TBE buffer and their primary functions.

TBE vs. TAE: A Comparative Analysis for Experimental Design

The choice between TBE and TAE (Tris-Acetate-EDTA) is a critical decision in experimental design. While both are effective, their properties make them suitable for different applications.[17]

| Property | TBE (Tris-Borate-EDTA) | TAE (Tris-Acetate-EDTA) | Rationale & Causality |

| Buffering Capacity | Higher | Lower | The Tris-borate system is more resistant to pH changes, making TBE ideal for long runs (>2 hours) where buffer depletion can occur.[2][9][17] |

| Resolution | Excellent for small DNA fragments (< 2 kb) [2][9][18] | Excellent for large DNA fragments (> 2 kb) [2][10][19] | Borate's interaction with agarose and DNA improves the sieving properties for smaller molecules.[12] Acetate provides better separation for larger, linear DNA.[10] |

| DNA Migration Rate | Slower | Faster | TAE has a lower ionic strength, which allows DNA to migrate more quickly through the gel matrix.[17][20] |

| Heat Generation | Lower | Higher | TAE is more conductive, leading to more heat generation during electrophoresis, which can cause band smearing if the voltage is too high.[10][20] |

| Downstream Applications | Inhibits some enzymes (e.g., ligases) | Generally compatible with enzymatic reactions | Borate ions can be potent enzymatic inhibitors.[2][10] If DNA is to be purified from the gel for cloning or ligation, TAE is the preferred buffer.[2] |

| Stock Solution Stability | 10x stocks can precipitate over time[21][22] | More stable at high concentrations | Boric acid is less soluble than acetic acid, especially at room temperature, which can lead to precipitation in concentrated stocks.[21] |

Diagram: Buffer Selection Logic

Caption: Decision tree for selecting between TBE and TAE buffer.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility. The following are field-proven methods for the preparation and use of TBE buffer.

Protocol 1: Preparation of 10x TBE Stock Solution (1 Liter)

This protocol outlines the steps to create a concentrated stock solution that can be diluted for working use.

Materials:

-

Tris base (CAS# 77-86-1): 108 g[7]

-

Boric acid (CAS# 10043-35-3): 55 g[7]

-

0.5 M EDTA (pH 8.0) solution: 40 mL[7]

-

Ultrapure, nuclease-free water

-

1 L beaker or flask

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Autoclave-safe storage bottle

Procedure:

-

Add approximately 800 mL of ultrapure water to a 1 L beaker with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Weigh out and add 108 g of Tris base to the water.[7]

-

Weigh out and add 55 g of boric acid to the solution.[7]

-

Allow the powders to dissolve completely. This may take some time.

-

Add 40 mL of 0.5 M EDTA (pH 8.0) solution.[7]

-

Once all components are fully dissolved, transfer the solution to a 1 L graduated cylinder.

-

Adjust the final volume to exactly 1 Liter with ultrapure water.

-

Transfer the solution to a clean, labeled storage bottle. Sterilization by autoclaving is recommended if the buffer will be used for RNA work.[7]

-

Store the 10x TBE stock at room temperature. If precipitation occurs over time, gently warm the solution to redissolve the precipitate before use.[23]

Protocol 2: Agarose Gel Electrophoresis using 0.5x TBE Buffer

This workflow details the use of TBE for a standard DNA separation experiment. The working concentration for agarose gel electrophoresis is typically 0.5x.[23][24][25]

Procedure:

-

Prepare 0.5x TBE Working Buffer: Dilute the 10x TBE stock solution 20-fold with ultrapure water. For example, to make 1 L of 0.5x TBE, mix 50 mL of 10x TBE with 950 mL of ultrapure water.

-

Cast the Agarose Gel:

-

Weigh the appropriate amount of agarose powder for your desired gel percentage (e.g., 1 g for a 1% 100 mL gel).

-

Add the agarose to a flask and pour in the required volume of 0.5x TBE working buffer.

-

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl gently to ensure a homogenous solution.

-

Let the solution cool to approximately 50-60°C.

-

If desired, add an intercalating DNA stain (e.g., ethidium bromide, SYBR™ Safe) at the manufacturer's recommended concentration and mix gently.

-

Place a gel comb into the casting tray and pour the molten agarose. Avoid creating air bubbles.

-

Allow the gel to solidify completely at room temperature (typically 20-30 minutes).

-

-

Set up the Electrophoresis Chamber:

-

Once solidified, carefully remove the comb, leaving wells for sample loading.

-

Place the gel tray into the electrophoresis tank.

-

Pour fresh 0.5x TBE working buffer into the tank until the gel is fully submerged and the buffer level is 2-3 mm above the gel surface.

-

-

Load Samples and Run the Gel:

-

Mix your DNA samples with a 6x loading dye.

-

Carefully pipette the DNA-dye mixture into the wells. Include a DNA ladder in one lane for size reference.

-

Place the lid on the electrophoresis tank, ensuring the electrodes are correctly oriented (DNA will run from the negative cathode to the positive anode).

-

Connect the power supply and apply a constant voltage. For maximum resolution, a voltage of less than 5 V/cm (distance between electrodes) is recommended.

-

-

Visualize Results:

-

After the run is complete (indicated by the migration of the loading dye), turn off the power supply.

-

Carefully remove the gel from the tank and visualize the DNA bands using a UV transilluminator or a blue-light imager, depending on the stain used.

-

Diagram: Standard Agarose Gel Electrophoresis Workflow

Caption: A typical workflow for agarose gel electrophoresis using TBE buffer.

Troubleshooting and Advanced Considerations

Even with robust protocols, issues can arise. Understanding the causality behind common problems is key to effective troubleshooting.

-

Smeared or Distorted Bands: This is often caused by excessive voltage, which generates heat and can melt the agarose or denature the DNA.[22][26]

-

Slow Migration: TBE naturally results in slower DNA migration than TAE.[17] If migration is excessively slow, ensure the buffer concentration is not too high (0.5x is standard for agarose gels) and that the power supply is functioning correctly.

-

Poor Resolution of Small Fragments: TBE is the buffer of choice for resolving small fragments.[2] If resolution is poor, consider increasing the agarose concentration of your gel (e.g., from 1% to 2% for very small fragments).[9]

-

Enzyme Inhibition in Downstream Steps: As noted, borate is an enzymatic inhibitor.[2][10] If you plan to perform enzymatic reactions like ligation or restriction digests on DNA extracted from the gel, it is imperative to use TAE buffer instead of TBE.[2][10] Alternatively, use a robust gel extraction and purification kit that effectively removes all traces of borate.

Conclusion

TBE buffer is a cornerstone of nucleic acid electrophoresis, offering high buffering capacity and superior resolution for small DNA and RNA fragments. Its unique properties are a direct result of the synergistic functions of its components: Tris for pH stability, borate for enhanced buffering and resolution, and EDTA for sample protection. By understanding the fundamental chemical principles of TBE and how it compares to other buffer systems, researchers can make informed decisions to optimize their experimental design, ensure data integrity, and achieve precise, reproducible results in their molecular biology workflows.

References

- Vertex AI Search. (n.d.). 0.5X TBE Buffer Preparation Protocol.

- Kroemer, T. (n.d.). Choosing Between TAE buffer and TBE Buffer for Agarose Gel Electrophoresis. GoldBio.

- Wikipedia. (n.d.). TBE buffer.

- Laboratory Notes. (2021, September 30).

- Protocols.io. (2022, May 5). Preparing 10x TBE Electrophoresis buffer.

- Grokipedia. (n.d.). TBE buffer.

- NIPPON Genetics EUROPE. (n.d.). Understanding gel agarose buffers: TAE vs. TBE.

- Bitesize Bio. (2025, April 15). Which is Best: TAE, TBE or Something Else?.

- Miura, Y., Wake, H., & Kato, T. (1999). TBE, or not TBE; that is the question: Beneficial usage of tris-borate for obtaining a higher resolution of small DNA fragments by agarose gel electrophoresis. Nagoya Medical Journal, 43(1), 1-6.

- Context Network. (2025, July 31). TBE buffer: Significance and symbolism.

- Laboratory Notes. (2020, September 5). Comparison of TAE and TBE Electrophoresis Buffers.

- iGEM. (n.d.). Protocol for TBE-buffer (for gel electrophoresis).

- NEB. (n.d.). FAQ: Should I use TBE or TAE buffer for my agarose gels?.

- Sigma-Aldrich. (n.d.). TAE and TBE Running Buffers Recipe & Video.

- Chauhan, T. (2018, September 3). TAE vs TBE Buffer for Agarose Gel Electrophoresis.

- Brody, J. R., & Kern, S. E. (2010).

- Benchling. (2015, June 12). Tris-Borate-EDTA (TBE)

- Stellwagen, J., & Stellwagen, N. C. (2000).

- ITW Reagents. (n.d.). TBE buffer.

- ResearchGate. (2012, January 2). What does EDTA do in agarose gel electrophoresis/ other bio-assay studies?.

- Brody, J. R., & Kern, S. E. (2010, June 25).

- Protocol Online. (2012, October 9).